Pytamine

Description

Properties

CAS No. |

15301-88-9 |

|---|---|

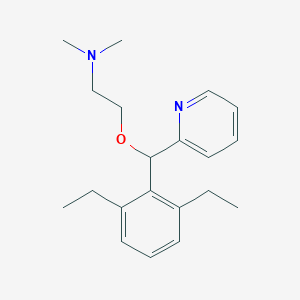

Molecular Formula |

C20H28N2O |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-[(2,6-diethylphenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C20H28N2O/c1-5-16-10-9-11-17(6-2)19(16)20(23-15-14-22(3)4)18-12-7-8-13-21-18/h7-13,20H,5-6,14-15H2,1-4H3 |

InChI Key |

NDOLHPQPHFXYLK-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Nitrosamine-Based Synthesis

A cornerstone of Pytamine’s preparation involves the reaction of secondary amines with nitrosating agents. Recent advancements highlight the use of tert-butyl nitrite (TBN) under solvent-free conditions, which eliminates the need for acidic or metallic catalysts. This method achieves high yields (85–95%) while preserving acid-labile functional groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc). The general reaction proceeds as follows:

Key Advantages :

Intermediate Isolation and Characterization

Critical intermediates, such as nitroso derivatives, are isolated using chromatographic techniques (e.g., silica gel column chromatography). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, the intermediate N-nitroso-piperidine exhibits distinct -NMR signals at δ 3.45 ppm (N–CH₂) and δ 1.60 ppm (piperidine ring protons).

Industrial Production Protocols

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and yield. These systems maintain precise temperature control (typically 0–5°C for nitrosation reactions) and residence times of 10–15 minutes. A representative setup includes:

Crystallization and Lyophilization

Post-synthesis purification often involves lyophilization (freeze-drying) to obtain stable, amorphous or crystalline forms. Key parameters include:

| Parameter | Amorphous Product | Crystalline Product |

|---|---|---|

| Freezing Rate | Rapid (≤1°C/min) | Slow (0.1°C/min) |

| Primary Drying Temp | -45°C | -30°C |

| Residual Solvent | <0.1% | <0.05% |

Data adapted from lyophilization protocols for structurally analogous compounds.

Lyophilization begins with dissolving this compound in a solvent/anti-solvent system (e.g., tetrahydrofuran/water). The solution is frozen at -50°C for 4–6 hours, followed by primary drying under vacuum (50–100 mTorr) to remove bulk solvents. Secondary drying at 25°C ensures residual solvent levels meet pharmacopeial standards.

Reaction Optimization and Yield Enhancement

Solvent and Anti-Solvent Selection

The choice of solvent system profoundly impacts yield and purity. For example:

-

Tetrahydrofuran (THF)/water : Achieves 92% yield for this compound hydrochloride.

-

Dioxane/ethanol : Favors crystalline forms with >99% purity.

Case Study :

A THF/water (3:1 v/v) system at pH 7.5 produced this compound trihydrate with a melting point of 158–160°C and residual solvent content of 0.08%.

Temperature and Pressure Effects

Nitrosation reactions exhibit strong temperature dependence. Below 10°C, side reactions (e.g., diazonium formation) are suppressed, improving selectivity. Elevated pressures (2–3 atm) in flow reactors further enhance reaction rates by 30%.

Analytical and Quality Control Measures

Chemical Reactions Analysis

Types of Reactions

Pytamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pytamine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical processes.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its psychotropic effects and potential therapeutic applications in treating neurological disorders.

Mechanism of Action

Pytamine exerts its effects primarily through the modulation of GABAA receptors. By binding to these receptors, this compound influences the inhibitory neurotransmission in the brain, leading to its psychotropic effects. The exact molecular pathways involved include alterations in ion channel activity and neurotransmitter release .

Comparison with Similar Compounds

Pharmacological and Therapeutic Comparison

The following table compares Pytamine with ketamine , a well-studied rapid-acting antidepressant, based on available evidence:

Structural Analogues

This compound’s molecular structure (C₂₀H₂₈N₂O) distinguishes it from other compounds in its registry group (e.g., Pyrrobutamine Phosphate, an antihistamine with C₂₀H₂₂ClN) . No direct structural analogs with antidepressant activity are identified in the provided evidence. Ketamine’s smaller, chlorinated structure (C₁₃H₁₆ClNO) suggests divergent pharmacological pathways despite shared therapeutic indications.

Biological Activity

Pytamine, chemically known as C20H28N2O, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a heterocyclic compound, specifically a pyrazine derivative. Its molecular structure contributes to its biological activity, which includes interactions with various biological targets.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : this compound has shown potential in inhibiting cancer cell proliferation. Studies have reported that it can induce apoptosis in various cancer cell lines, including HeLa cells, with IC50 values indicating effective concentration levels for therapeutic use .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activity. It has been tested against multiple strains of bacteria and fungi, showing effectiveness comparable to established antibiotics .

- Anti-inflammatory Effects : this compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. This activity is mediated through the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : this compound derivatives have been found to inhibit specific kinases involved in cancer cell signaling pathways. For example, compounds derived from this compound showed strong inhibitory effects on Pim-1 and Pim-2 kinases, with IC50 values as low as 10 nM .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is crucial for its anticancer activity and is often assessed using flow cytometry and fluorescence staining techniques .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical and experimental settings:

- Case Study on Anticancer Efficacy :

- Antimicrobial Activity Assessment :

- Anti-inflammatory Response :

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic: What foundational steps should guide the design of an initial synthesis protocol for Pytamine?

Answer:

Begin with a systematic literature review to identify existing synthesis pathways for phenylpyridine derivatives, leveraging databases like PubMed and ProQuest to gather primary sources . Use frameworks such as PECO (Population: chemical reactants; Exposure: reaction conditions; Comparator: alternative methods; Outcome: yield/purity) to structure objectives . Conduct a preliminary risk assessment to identify potential impurities (e.g., nitrosamine formation risks) by analyzing raw material sources and reaction pathways, referencing EMA guidelines for impurity control . Document efforts to synthesize and characterize intermediates, including failed attempts, to justify protocol adjustments .

Basic: How can researchers ensure a comprehensive literature review for this compound-related studies?

Advanced: How to resolve contradictions in reported pharmacological data for this compound across studies?

Answer:

Apply iterative contradiction analysis:

Triangulate methodologies : Compare experimental designs (e.g., dosage ranges, in vitro vs. in vivo models) using the PICO framework .

Assay validation : Replicate conflicting studies under controlled conditions, ensuring adherence to original protocols .

Meta-analysis : Statistically aggregate data to identify outliers or confounding variables (e.g., solvent purity, storage conditions) .

Mechanistic modeling : Use computational tools to simulate this compound’s diuretic action under varying parameters, reconciling discrepancies via molecular dynamics .

Advanced: How to design a mixed-methods study evaluating this compound’s diuretic mechanisms?

Answer:

- Quantitative phase : Conduct dose-response assays in animal models, operationalizing variables (e.g., urine output, electrolyte levels) using protocols from primary literature .

- Qualitative phase : Perform thematic analysis of histological data or patient-reported outcomes (if applicable), guided by FINER criteria to ensure ethical and novel insights .

- Integration : Use convergence models to merge datasets, identifying patterns (e.g., nonlinear pharmacokinetics) via tools like NVivo or R . Validate findings through peer debriefing and methodological transparency .

Basic: What strategies ensure purity and minimize impurities during this compound synthesis?

Answer:

- Supplier screening : Deploy EMA-compliant questionnaires to raw material suppliers, assessing nitrosamine contamination risks .

- Analytical validation : Use HPLC and ¹H NMR to characterize intermediates, referencing certificate-of-analysis templates from .

- Stability testing : Monitor degradation under stress conditions (e.g., heat, humidity) and adjust purification steps (e.g., column chromatography) iteratively .

Advanced: How to reproduce prior this compound studies with protocol modifications for novel hypotheses?

Answer:

- Protocol deconstruction : Isolate critical variables (e.g., reaction temperature, solvent polarity) from original methods sections .

- Modular redesign : Substitute components (e.g., catalysts) using QSAR (Quantitative Structure-Activity Relationship) models to predict efficacy .

- Validation : Compare outcomes with historical data via Bland-Altman plots, addressing deviations through sensitivity analysis .

Basic: What key variables must be controlled in this compound pharmacological experiments?

Answer:

- Biological variables : Species/strain-specific metabolism, age, and hydration status .

- Chemical variables : Solubility (e.g., use of co-solvents), pH stability, and storage conditions .

- Experimental controls : Include positive controls (e.g., furosemide for diuretic efficacy) and negative controls (vehicle-only groups) .

Advanced: How to design long-term stability studies for this compound formulations?

Answer:

- Accelerated stability testing : Expose formulations to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

- Container compatibility : Assess leaching risks using USP <661> protocols, modifying excipients (e.g., antioxidants) as needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.